GSK 525768A, with the Chemical Abstracts Service number 1260530-25-3, is a selective inhibitor of glycogen synthase kinase 3 beta. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology and immunology. GSK 525768A is part of a broader class of compounds that target glycogen synthase kinase 3, which plays a critical role in various cellular processes including cell proliferation, differentiation, and survival.
GSK 525768A was developed by GlaxoSmithKline and is classified as a small molecule inhibitor. It is primarily researched for its effects on cancer cells and immune responses. The compound's ability to selectively inhibit glycogen synthase kinase 3 beta makes it a valuable tool in studying the pathways associated with this enzyme.
The synthesis of GSK 525768A involves several key steps that ensure the purity and efficacy of the final product. The synthetic route typically includes:
The specific synthetic pathway may vary, but it generally follows established organic synthesis techniques. Advanced analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of GSK 525768A.
GSK 525768A exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C₁₅H₁₄N₄O₃S, indicating the presence of nitrogen, oxygen, and sulfur atoms.
GSK 525768A participates in various chemical reactions that are essential for its biological activity. These reactions include:
The kinetic parameters of these reactions can be studied using enzyme assays that measure the rate of phosphorylation in the presence and absence of GSK 525768A.
The mechanism of action for GSK 525768A involves its competitive inhibition of glycogen synthase kinase 3 beta. By binding to the active site of this enzyme, GSK 525768A prevents it from phosphorylating target proteins involved in cell signaling pathways.
Research indicates that inhibition of glycogen synthase kinase 3 beta can lead to increased levels of β-catenin and other downstream signaling molecules, which may promote cell survival and proliferation in certain contexts.
GSK 525768A has significant scientific uses, particularly in:
GSK 525768A (CAS No. 1260530-25-3) is a chiral small molecule defined chemically as (4R)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide [5] [9]. It belongs to the triazolobenzodiazepine chemical class, characterized by a fused triazole and diazepine ring system. The molecular formula is C₂₂H₂₂ClN₅O₂, with a molecular weight of 423.90 g/mol [1] [4]. Its three-dimensional structure features a single chiral center at the C4 position of the benzodiazepine ring, resulting in (R) and (S) enantiomers [1] [8]. The compound is a light-yellow solid with limited aqueous solubility (0.018 g/L at 25°C) but high solubility in dimethyl sulfoxide (DMSO; ≥100 mg/mL) [1] [5]. Its structure includes key pharmacophoric elements: a chlorophenyl moiety for hydrophobic interactions, a triazole ring for hydrogen bonding, and an acetamide side chain [9].
Table 1: Key Structural and Chemical Identifiers of GSK 525768A
Property | Value |
---|---|
CAS Registry Number | 1260530-25-3 |
IUPAC Name | (4R)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide |
Molecular Formula | C₂₂H₂₂ClN₅O₂ |
Molecular Weight | 423.90 g/mol |
Chiral Center | C4 (R-configuration) |
Appearance | Light yellow to yellow solid |
Solubility (DMSO) | ≥100 mg/mL |
Melting Point | 140–145°C |
Storage Conditions | -20°C (dry, dark) |
The discovery of GSK 525768A is intrinsically linked to the development of its active enantiomer, GSK525762A (Molibresib/I-BET762), a pioneering inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of epigenetic reader proteins [6]. BET proteins (BRD2, BRD3, BRD4, BRDT) contain tandem bromodomains (BD1 and BD2) that recognize acetylated lysine residues on histones, thereby regulating gene transcription. Dysregulation of BET proteins is implicated in cancers and inflammatory diseases [6] [10].
Early BET inhibitors evolved from benzodiazepine-based scaffolds discovered via phenotypic screening. Researchers at GlaxoSmithKline (GSK) optimized triazolobenzodiazepines, leading to I-BET762’s identification as a potent pan-BET inhibitor. This compound advanced to clinical trials for cancers, validating BET bromodomains as therapeutic targets [6]. During the optimization process, enantiomeric separation revealed stark differences in activity: while the (S)-enantiomer (GSK525762A) potently inhibited BET bromodomains (e.g., BRD4 BD1, Kd ~50 nM), its (R)-counterpart (GSK 525768A) showed negligible binding affinity (>100-fold reduction) [1] [10]. This highlighted the critical role of stereochemistry in BET inhibition. GSK 525768A emerged as a vital tool compound for mechanistic studies, enabling researchers to isolate effects attributable to specific enantiomers and validate target engagement [1] [8].
Table 2: Key BET Bromodomain Inhibitors in Development
Compound | Target Specificity | Key Properties | Development Stage |
---|---|---|---|
GSK525762A | Pan-BET | (S)-enantiomer of GSK 525768A; IC₅₀ < 100 nM for BRD4 | Phase I/II (Oncology) |
(+)-JQ1 | Pan-BET | Prototypical inhibitor; displaces BET from chromatin | Preclinical tool |
Apebetalone | Pan-BD2 selective | Lower thrombocytopenia risk vs. pan-inhibitors | Breakthrough Therapy |
GSK 525768A | Inactive enantiomer | Tool compound for target validation; no BET activity | Research use only |
Enantiomerism profoundly influences the biological activity and therapeutic utility of chiral pharmaceuticals. GSK 525768A exemplifies this principle as the pharmacologically inactive (R)-enantiomer of the active BET inhibitor GSK525762A [(S)-enantiomer] [1] [8]. The chiral center at position C4 dictates spatial orientation, enabling the (S)-enantiomer to form optimal hydrogen bonds with conserved asparagine residues (e.g., Asn140 in BRD4) within the acetyl-lysine binding pocket of BET bromodomains. In contrast, the (R)-configuration in GSK 525768A disrupts these critical interactions, abolishing BET binding affinity without displacing structural water molecules in the binding cavity [1] [9].
This enantioselectivity extends beyond target binding to functional outcomes. In cellular assays monitoring apolipoprotein A1 (APOA1) release—a BET-regulated process—GSK525762A significantly modulates expression, while GSK 525768A shows no effect even at high concentrations [1]. This stark contrast underscores the role of absolute configuration in bioactivity.
The utility of GSK 525768A extends beyond a mere negative control. It serves as a critical tool for:
Enantiomer-specific activity is not unique to this compound. Examples include:
Table 3: Impact of Enantiomerism on Pharmacological Profiles
Compound Pair | Active Enantiomer | Key Activity | Inactive/Poorly Active Enantiomer | Utility of Inactive Enantiomer |
---|---|---|---|---|
GSK525762A / GSK 525768A | (S)-enantiomer | Potent BET bromodomain inhibition (nM affinity) | (R)-enantiomer (GSK 525768A) | Target validation; metabolic studies |
Ketamine | (S)-ketamine | NMDA antagonism; rapid antidepressant effects | (R)-ketamine | Probe for non-NMDA mechanisms; lower side effects |
Salbutamol | (R)-salbutamol | β₂-adrenoceptor agonism; bronchodilation | (S)-salbutamol | Study of enantioselective metabolism |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7